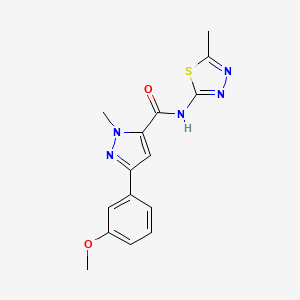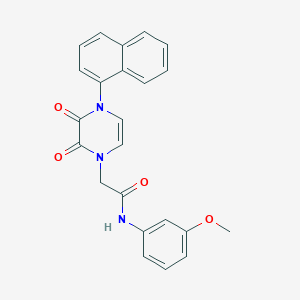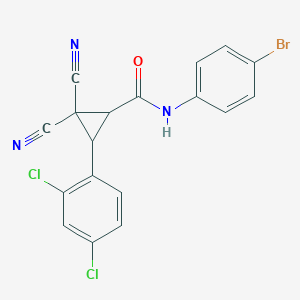![molecular formula C13H17NO2 B2911684 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol CAS No. 1609639-69-1](/img/structure/B2911684.png)
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol is a chemical compound also known as Tropisetron. It is a selective serotonin 5-HT3 receptor antagonist used in scientific research. Tropisetron is widely used in the field of neuroscience and has been studied for its biochemical and physiological effects, mechanism of action, and future research directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol' involves the conversion of 4-methylacetophenone to 4-methylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form 4-methylphenyl isoxazol-5-one. This intermediate is then reduced to 4-methylphenyl isoxazoline, which is further reacted with 2-propanol to yield the final product.
Starting Materials
4-methylacetophenone, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, 2-propanol
Reaction
4-methylacetophenone is reacted with hydrazine hydrate in the presence of acetic acid to form 4-methylphenyl hydrazine., 4-methylphenyl hydrazine is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methylphenyl isoxazol-5-one., 4-methylphenyl isoxazol-5-one is reduced to 4-methylphenyl isoxazoline using sodium borohydride., Finally, 4-methylphenyl isoxazoline is reacted with 2-propanol to yield the final product, 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol.
Mecanismo De Acción
Tropisetron works by blocking the serotonin 5-HT3 receptors in the central nervous system. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. By blocking this receptor, Tropisetron can modulate the levels of serotonin in the brain, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tropisetron has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Tropisetron has also been shown to improve memory and cognitive function. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropisetron is a highly selective serotonin 5-HT3 receptor antagonist, making it a useful tool for studying the role of serotonin in various physiological processes. It has been shown to have low toxicity and is well-tolerated in animal models. However, its high cost and limited availability can be a limitation for some research labs.
Direcciones Futuras
The potential therapeutic effects of Tropisetron in various neurological disorders such as anxiety, depression, and schizophrenia warrant further investigation. Additionally, its anti-inflammatory and antioxidant effects suggest that it may have potential in the treatment of various inflammatory diseases. Future research could also focus on the development of more cost-effective synthesis methods to make Tropisetron more widely available for scientific research.
Aplicaciones Científicas De Investigación
Tropisetron is commonly used in scientific research as a selective serotonin 5-HT3 receptor antagonist. It is used to study the effects of serotonin on the central nervous system and its role in various physiological processes. Tropisetron has been studied for its potential therapeutic effects in various neurological disorders such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-4-6-10(7-5-9)11-8-12(16-14-11)13(2,3)15/h4-7,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKDLAMDIWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

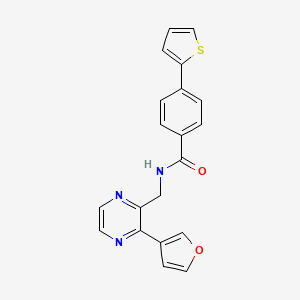
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
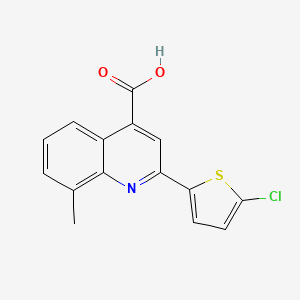
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
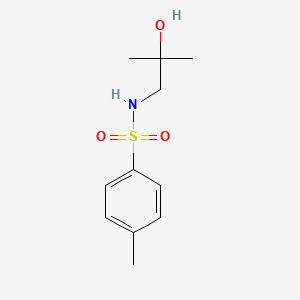
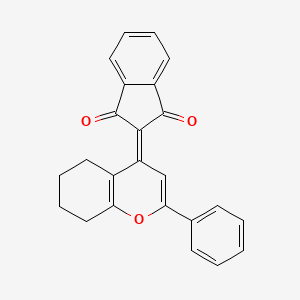
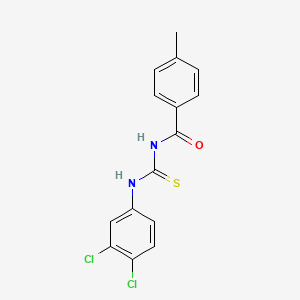
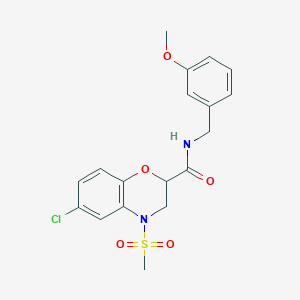
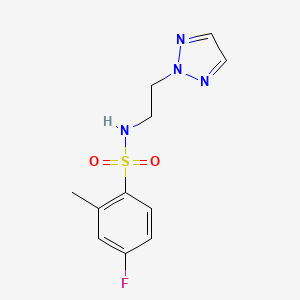
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
